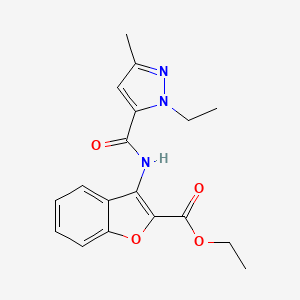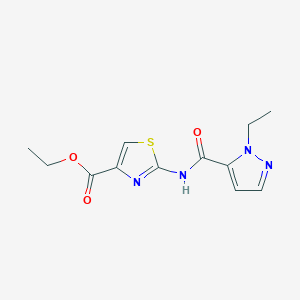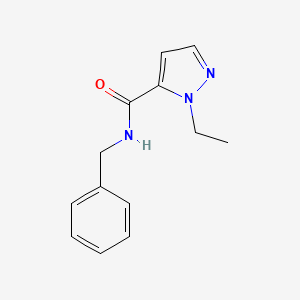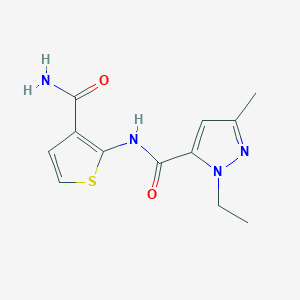
ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is an organic compound belonging to the family of pyrazole-based compounds. It is a colorless, crystalline solid with a molecular weight of 324.36 g/mol. It is a highly versatile compound with a wide range of applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is widely used in various scientific fields such as drug discovery, medicinal chemistry, and biochemistry. It is used as a starting material in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2) and inhibitors of the enzyme tyrosinase. It is also used as a starting material for the synthesis of various therapeutic agents, such as anti-inflammatory agents, anticonvulsants, and hypnotics.
Wirkmechanismus
The mechanism of action of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It is also believed to act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Biochemical and Physiological Effects
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It is also believed to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, it has been shown to possess anti-inflammatory, anticonvulsant, and hypnotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. Additionally, it is a highly versatile compound with a wide range of applications in various scientific fields.
However, there are some limitations to using ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in laboratory experiments. It is a colorless, crystalline solid, which can make it difficult to measure accurately. Additionally, it is a highly reactive compound, which can make it difficult to store and handle.
Zukünftige Richtungen
The future directions for ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate research include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential uses of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in the development of new drugs and therapies. Finally, further research is needed to explore the potential applications of ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate in the field of biotechnology.
Synthesemethoden
Ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate can be synthesized in two steps. First, ethyl 3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is synthesized from ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate in a two-step process using anhydrous sodium acetate and acetic acid. Second, ethyl 3-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate is synthesized from ethyl 3-methyl-1H-pyrazole-5-amido)-1-benzofuran-2-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate by a one-step reaction using anhydrous sodium acetate and acetic acid.
Eigenschaften
IUPAC Name |
ethyl 3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-21-13(10-11(3)20-21)17(22)19-15-12-8-6-7-9-14(12)25-16(15)18(23)24-5-2/h6-10H,4-5H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDPFKEMHPATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)


![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)




![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)


![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)